1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Overview
Description
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene is an organic compound characterized by the presence of fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and high yield of the compound .
Chemical Reactions Analysis
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of a hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene involves its interaction with molecular targets through the formation of strong carbon-fluorine bonds. These bonds can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes . The fluorine atoms can also affect the electronic distribution within the molecule, leading to unique reactivity patterns .
Comparison with Similar Compounds
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(1,1-Difluoro-2-methylpropyl)-2,4-difluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can further enhance its chemical properties.
1-(1,1-Difluoro-2-methylpropyl)-2,4-dimethoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-(1,1-difluoro-2-methylpropyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-7(2)10(12,13)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXMNXDJNYBQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244810 | |
Record name | 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-91-7 | |
Record name | 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.